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Compound of Interest

Compound Name: 5-Methoxy-4-Chromanone

Cat. No.: B1590909

Introduction

5-Methoxy-4-Chromanone is a heterocyclic organic compound belonging to the chromanone
family. The chromanone scaffold is a core structural motif in a wide array of natural products
and synthetic molecules exhibiting significant biological activities. A thorough understanding of
the spectroscopic properties of 5-Methoxy-4-Chromanone is paramount for its unambiguous
identification, purity assessment, and for guiding the synthesis of its derivatives in drug
discovery and development programs. This in-depth technical guide provides a comprehensive
analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data for 5-Methoxy-4-Chromanone, grounded in fundamental principles and supported
by data from analogous structures.

The molecular structure of 5-Methoxy-4-Chromanone, with the systematic numbering of its
atoms, is depicted below. This numbering will be used for the assignment of spectroscopic
signals throughout this guide. The molecule has the chemical formula C10H1003 and a
molecular weight of 178.18 g/mol [1].

Figure 1: Molecular structure of 5-Methoxy-4-Chromanone with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 5-Methoxy-4-Chromanone, both *H and 13C NMR provide critical information for
structural confirmation.
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Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Methoxy-4-Chromanone in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard.

e Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Set the spectral width to approximately 16 ppm.

o Use a 30-degree pulse angle.

o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Set the spectral width to approximately 220 ppm.
o Use a proton-decoupled pulse sequence.

o Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of
quaternary carbons.

o Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the TMS
signal at 0.00 ppm for *H and 77.16 ppm for the central peak of the CDCIs triplet for 13C.

'H NMR Spectral Analysis

The H NMR spectrum of 5-Methoxy-4-Chromanone is expected to exhibit distinct signals
corresponding to the aromatic protons, the methylene protons of the dihydropyranone ring, and

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1590909?utm_src=pdf-body
https://www.benchchem.com/product/b1590909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

the methoxy group protons. The anticipated chemical shifts and coupling patterns are detailed
in Table 1.
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Expected
Proton(s) Chemical Shift Multiplicity

(3, ppm)

Coupling
Constant (J, Rationale
Hz)

H-6, H-7, H-8 6.5-75 m

Aromatic protons
on the benzene
ring. The specific
shifts and
multiplicities will
depend on the
coupling
between them.
H-7 is expected
to be a triplet,
while H-6 and H-
8 would be
doublets of
doublets or
triplets,
influenced by the
electron-donating
methoxy group
and the electron-
withdrawing

carbonyl group.

Methylene
protons adjacent
to the ether
oxygen (O1),
appearing as a
triplet due to
coupling with the

H-3 protons.

H-3 ~2.8 t

~ 6-7 Methylene
protons alpha to
the carbonyl

group, appearing

© 2025 BenchChem. All rights reserved. 4/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

as a triplet due to
coupling with the
H-2 protons.
These protons
are deshielded
by the adjacent
carbonyl group.

Protons of the
methoxy group,
appearing as a
-OCHs ~3.9 S sharp singlet as
there are no
adjacent protons

to couple with.

Table 1: Predicted *H NMR data for 5-Methoxy-4-Chromanone.
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Figure 2: Workflow for tH NMR analysis of 5-Methoxy-4-Chromanone.

13C NMR Spectral Analysis

The proton-decoupled 3C NMR spectrum will show ten distinct signals corresponding to the ten
carbon atoms in 5-Methoxy-4-Chromanone. The expected chemical shifts are summarized in
Table 2.
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Expected Chemical Shift (3,

Carbon(s) Rationale
ppm)
Carbonyl carbon, highl
C-4 ~190 ] Y oy
deshielded.
Aromatic carbon attached to
C-5 ~ 160 the methoxy group, deshielded
by the oxygen atom.
Aromatic carbon attached to
C-8a ~ 158
the ether oxygen (0O1).
C-7 ~ 135 Aromatic CH carbon.
C-4a ~115 Quaternary aromatic carbon.

Aromatic CH carbons, shielded
C-6, C-8 105 - 110 by the ortho/para electron-

donating groups.

Methylene carbon adjacent to

C-2 ~ 68

the ether oxygen.
-OCHs ~ 56 Methoxy carbon.

Methylene carbon alpha to the
C-3 ~ 38

carbonyl group.

Table 2: Predicted 13C NMR data for 5-Methoxy-4-Chromanone.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
The IR spectrum of 5-Methoxy-4-Chromanone will be dominated by absorptions from the
carbonyl group, the aromatic ring, and the ether linkages.

Experimental Protocol: IR Spectroscopy

e Sample Preparation:
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o KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Record the sample spectrum over the range of 4000-400 cm™1,
o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

o Data Processing: Perform a background subtraction to obtain the final absorbance or
transmittance spectrum.

IR Spectral Analysis

The key vibrational frequencies expected in the IR spectrum of 5-Methoxy-4-Chromanone are
listed in Table 3.
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Expected Frequency

Vibrational Mode Intensity Functional Group
(cm~)
C=0 Stretch ~ 1680 Strong Ketone (conjugated)
C-H Stretch : .
) 3100 - 3000 Medium Aromatic C-H
(Aromatic)

Methylene and

C-H Stretch (Aliphatic) 3000 - 2850 Medium
Methoxy C-H
C=C Stretch ) o
] 1600 - 1450 Medium to Strong Aromatic Ring

(Aromatic)
C-0O Stretch (Aryl

1275 - 1200 Strong Ar-O-C
Ether)
C-O Stretch (Alkyl

1150 - 1085 Strong R-O-R

Ether)

Table 3: Predicted IR absorption bands for 5-Methoxy-4-Chromanone.

The carbonyl stretching frequency is particularly diagnostic. For a saturated six-membered ring
ketone, the C=0 stretch typically appears around 1715 cm~1. However, in 5-Methoxy-4-
Chromanone, the carbonyl group is conjugated with the aromatic ring, which lowers the
stretching frequency to approximately 1680 cm~1[2]. The strong absorptions corresponding to
the aryl and alkyl ether C-O stretching further confirm the presence of the methoxy group and
the pyranone ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
direct infusion or through a gas or liquid chromatograph.
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« lonization: Use a suitable ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

» Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.

Mass Spectral Analysis

The mass spectrum of 5-Methoxy-4-Chromanone is expected to show a molecular ion peak
([M]*e or [M+H]*) corresponding to its molecular weight. The fragmentation pattern will be
characteristic of the chromanone scaffold.

e Molecular lon: For a compound with the formula C10H1003, the exact mass is 178.06299
g/mol [1]. Therefore, a prominent peak at m/z 178 is expected in the EI spectrum, or m/z 179
in the ESI positive ion mode.

e Fragmentation Pattern: The chromanone ring is known to undergo characteristic
fragmentation pathways, including retro-Diels-Alder (RDA) reactions and cleavage of the
heterocyclic ring.

Molecular lon (m/z 178)

Loss of CO Loss of CH3
(m/z 150) (m/z 163)

Loss of C2H4
(m/z 150)
Click to download full resolution via product page

Figure 3: Potential fragmentation pathways for 5-Methoxy-4-Chromanone in Mass
Spectrometry.

A key fragmentation would be the loss of a methyl radical (¢CHs) from the methoxy group to
give a fragment at m/z 163. Another common fragmentation is the loss of carbon monoxide
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(CO) from the carbonyl group, leading to a fragment at m/z 150. Retro-Diels-Alder
fragmentation of the dihydropyranone ring could lead to the loss of ethene (Cz2Ha), also
resulting in a fragment at m/z 150. Further fragmentation of these primary ions would lead to a
characteristic fingerprint for the molecule.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary
suite of tools for the comprehensive characterization of 5-Methoxy-4-Chromanone. The
expected H and 3C NMR chemical shifts and coupling constants allow for the complete
assignment of the proton and carbon skeletons. The characteristic IR absorptions confirm the
presence of the key functional groups, particularly the conjugated ketone and ether moieties.
Finally, mass spectrometry provides the molecular weight and a fragmentation pattern that is
diagnostic of the chromanone framework. This guide serves as a valuable resource for
researchers in the fields of medicinal chemistry, natural product synthesis, and materials
science who are working with this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 5-Methoxy-4-Chromanone | CL10H1003 | CID 15264348 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. cdnsciencepub.com [cdnsciencepub.com]

 To cite this document: BenchChem. [Spectroscopic Elucidation of 5-Methoxy-4-Chromanone:
A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590909#spectroscopic-data-of-5-methoxy-4-
chromanone-nmr-ir-msj

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1590909?utm_src=pdf-body
https://www.benchchem.com/product/b1590909?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-4-Chromanone
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-4-Chromanone
https://cdnsciencepub.com/doi/pdf/10.1139/v80-189
https://www.benchchem.com/product/b1590909#spectroscopic-data-of-5-methoxy-4-chromanone-nmr-ir-ms
https://www.benchchem.com/product/b1590909#spectroscopic-data-of-5-methoxy-4-chromanone-nmr-ir-ms
https://www.benchchem.com/product/b1590909#spectroscopic-data-of-5-methoxy-4-chromanone-nmr-ir-ms
https://www.benchchem.com/product/b1590909#spectroscopic-data-of-5-methoxy-4-chromanone-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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